molecular formula C15H19N B595692 NAPHTHALEN-1-YL-PENTYLAMINE CAS No. 101104-32-9

NAPHTHALEN-1-YL-PENTYLAMINE

Katalognummer: B595692
CAS-Nummer: 101104-32-9
Molekulargewicht: 213.324
InChI-Schlüssel: UNZAPRWRLHDGIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NAPHTHALEN-1-YL-PENTYLAMINE is an organic compound that belongs to the class of naphthalene derivatives. It consists of a naphthalene ring system attached to a pentylamine group. Naphthalene derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of NAPHTHALEN-1-YL-PENTYLAMINE typically involves the reaction of naphthalene with pentylamine under specific conditions. One common method is the reductive amination of naphthalene with pentylamine using reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

NAPHTHALEN-1-YL-PENTYLAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various naphthalene derivatives with altered functional groups, which can exhibit different chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

NAPHTHALEN-1-YL-PENTYLAMINE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of NAPHTHALEN-1-YL-PENTYLAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

NAPHTHALEN-1-YL-PENTYLAMINE is unique due to the presence of the pentylamine group, which imparts distinct chemical and biological properties compared to other naphthalene derivatives. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

101104-32-9

Molekularformel

C15H19N

Molekulargewicht

213.324

IUPAC-Name

5-naphthalen-1-ylpentan-1-amine

InChI

InChI=1S/C15H19N/c16-12-5-1-2-7-13-9-6-10-14-8-3-4-11-15(13)14/h3-4,6,8-11H,1-2,5,7,12,16H2

InChI-Schlüssel

UNZAPRWRLHDGIA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2CCCCCN

Synonyme

NAPHTHALEN-1-YL-PENTYLAMINE

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.